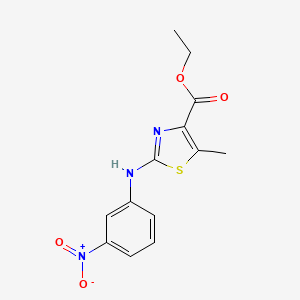

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 5-methyl-2-(3-nitroanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-3-20-12(17)11-8(2)21-13(15-11)14-9-5-4-6-10(7-9)16(18)19/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYSVVYXRZZXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Compound Overview

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is a thiazole derivative with a molecular formula of C₁₃H₁₃N₃O₄S and a molecular weight of 307.33 g/mol. The compound features several key structural elements:

- A thiazole core (five-membered heterocyclic ring containing sulfur and nitrogen)

- A carboxylic acid ethyl ester functional group at position 4

- A methyl substituent at position 5

- A 3-nitrophenylamino group at position 2

This compound belongs to a class of thiazole derivatives known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

General Synthetic Approaches

The synthesis of this compound typically involves several key reaction steps that must be carefully controlled to ensure high yields and purity. The preparation generally follows one of several established pathways for thiazole synthesis, with modifications specific to the desired substituents.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents one of the most common approaches for preparing thiazole derivatives like this compound. This method typically involves the condensation of α-haloketones or α-haloesters with thioureas or thioamides.

For the target compound, the synthesis would involve:

- Preparation of an appropriate α-haloester intermediate

- Reaction with a thioamide derivative containing the 3-nitrophenylamino group

- Cyclization to form the thiazole ring

- Purification of the final product

Modified Synthetic Route

A more specific synthetic pathway for this compound involves the following steps:

- Reaction of ethyl 2-chloroacetoacetate with 3-nitrophenylthiourea

- Cyclization under controlled temperature conditions

- Purification through recrystallization or chromatographic techniques

Detailed Synthesis Protocol

The preparation of this compound requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

Reagents and Materials

| Reagent | Function | Purity Requirement |

|---|---|---|

| Ethyl 2-chloroacetoacetate | Starting material | ≥98% |

| 3-Nitrophenylthiourea | Starting material | ≥97% |

| Ethanol | Solvent | Anhydrous, ≥99.5% |

| Triethylamine | Base | ≥99% |

| Dichloromethane | Extraction solvent | HPLC grade |

| Sodium sulfate | Drying agent | Anhydrous |

| Silica gel | Purification medium | 60-120 mesh |

Step-by-Step Procedure

Preparation of 3-Nitrophenylthiourea

- Dissolve 3-nitroaniline (1.0 eq) in anhydrous THF under nitrogen atmosphere

- Add ammonium thiocyanate (1.2 eq) and benzoyl chloride (1.1 eq) at 0-5°C

- Allow the reaction to warm to room temperature and stir for 4-6 hours

- Monitor reaction progress by TLC

- Quench the reaction with water and extract with ethyl acetate

- Dry the organic layer over anhydrous sodium sulfate and concentrate

- Purify the crude product by recrystallization from ethanol

Thiazole Ring Formation

- Dissolve 3-nitrophenylthiourea (1.0 eq) in anhydrous ethanol (10 mL/g)

- Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at 0-5°C

- Add triethylamine (1.2 eq) slowly to the reaction mixture

- Heat the reaction mixture to reflux for 4-6 hours

- Monitor reaction progress by TLC

- Cool the reaction mixture to room temperature

- Filter the precipitated product and wash with cold ethanol

- Dry the product under vacuum at 40-45°C

Purification Methods

The crude this compound can be purified using several techniques:

- Recrystallization : Using ethanol or ethanol/water mixtures

- Column Chromatography : Using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients)

- Salt Formation : Converting to a hydrochloride salt for purification, followed by free-basing

Reaction Monitoring and Analysis

The progress and completion of the synthesis can be monitored using various analytical techniques:

Thin-Layer Chromatography (TLC)

TLC is commonly used to monitor the reaction progress, using silica gel plates and appropriate solvent systems:

| Solvent System | Rf Value (Approximate) |

|---|---|

| Hexane/Ethyl acetate (7:3) | 0.45-0.50 |

| Dichloromethane/Methanol (9.5:0.5) | 0.60-0.65 |

| Toluene/Ethyl acetate (8:2) | 0.55-0.60 |

Spectroscopic Analysis

The identity and purity of this compound can be confirmed using various spectroscopic techniques:

- ¹H NMR : Key signals include the methyl group at position 5, the ethyl ester signals, and the aromatic protons of the 3-nitrophenyl group

- ¹³C NMR : Characteristic signals for the thiazole carbon atoms, carbonyl carbon, and aromatic carbons

- IR Spectroscopy : Characteristic bands for C=O stretching (ester), C-N stretching, and NO₂ stretching

- Mass Spectrometry : Molecular ion peak at m/z 307 and characteristic fragmentation patterns

Yield Optimization and Scale-up Considerations

Several factors can affect the yield and purity of this compound during synthesis:

Critical Parameters

- Temperature Control : The cyclization step is temperature-sensitive and requires careful monitoring

- Reaction Time : Extended reaction times may lead to decomposition or side reactions

- Solvent Purity : Anhydrous conditions are often necessary for optimal yields

- Reagent Quality : High-purity starting materials are essential for achieving high-quality product

Scale-up Considerations

When scaling up the synthesis from laboratory to larger scales, several adjustments may be necessary:

- Heat Transfer : Larger reaction volumes require modified heating and cooling strategies

- Mixing Efficiency : Ensure adequate mixing to maintain reaction homogeneity

- Safety Considerations : Assess exotherm potential and implement appropriate safety measures

- Purification Strategy : Adapt purification methods for larger quantities of material

Alternative Synthetic Routes

While the Hantzsch thiazole synthesis is the most common approach, alternative routes for preparing this compound exist:

Gabriel Synthesis Modification

This approach involves:

- Preparation of ethyl 5-methyl-2-aminothiazole-4-carboxylate

- Coupling with 3-nitrohalobenzene derivatives under palladium catalysis

- Purification of the final product

Direct Functionalization of Thiazole Core

This approach involves:

- Starting with a pre-formed thiazole core

- Sequential functionalization of the 2, 4, and 5 positions

- Introduction of the 3-nitrophenylamino group at position 2

Quality Control and Characterization

Ensuring the quality and identity of the synthesized this compound is crucial for research applications:

Purity Assessment

| Analytical Method | Acceptance Criteria |

|---|---|

| HPLC | ≥99.0% purity |

| Elemental Analysis | Within ±0.4% of theoretical values |

| Melting Point | Within established range |

| Residual Solvents | Below specified limits |

Physical Properties

The pure this compound typically exhibits the following properties:

- Appearance : Yellow to light brown crystalline solid

- Solubility : Soluble in DMSO, DMF, dichloromethane; sparingly soluble in ethanol; insoluble in water

- Stability : Stable under normal laboratory storage conditions; sensitive to strong oxidizing agents

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Production of amino derivatives or alcohols.

Substitution: Generation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester can be used as a probe to study enzyme activities and metabolic pathways. Its interaction with biological macromolecules can provide insights into cellular processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Substituent Variations on the Phenylamino Group

The 3-nitrophenylamino group in the target compound is a key distinguishing feature. Analogous compounds with substituent modifications include:

Key Observations:

Modifications to the Thiazole Core

Variations in the thiazole ring’s substitution pattern alter molecular interactions:

Key Observations:

- Amino groups (e.g., at position 5) serve as handles for further chemical modifications .

Biological Activity

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is a compound characterized by its thiazole ring structure and the presence of a nitrophenyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H13N3O4S

- Molecular Weight : 307.33 g/mol

- CAS Number : 2197055-46-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can modify cellular components. This compound may inhibit specific enzymes or receptors, modulating various biological pathways.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated:

- Inhibition of Tubulin Polymerization : This mechanism leads to cell cycle arrest in the G2/M phase, which is critical for cancer therapy .

- Pro-apoptotic Effects : Some derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax, enhancing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Thiazole derivatives have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models, indicating their role in managing inflammatory diseases .

Case Studies

-

Study on Anticancer Activity :

- A derivative of thiazole was tested against several cancer cell lines (A549, MCF-7, HCT-116). The compound exhibited IC50 values ranging from 1.48 µM to 6.38 µM, demonstrating potent cytotoxicity against these cells .

- Mechanistic studies revealed that these compounds could block cell cycle progression and induce apoptosis through specific signaling pathways.

- Study on Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | IC50 (µM) |

|---|---|---|---|

| This compound | High | Moderate | 1.48 - 6.38 |

| Thiazole Derivative A | Moderate | High | 0.283 |

| Thiazole Derivative B | High | Low | >50 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation of a 3-nitroaniline derivative with a thiazole precursor (e.g., ethyl 5-methylthiazole-4-carboxylate) under acidic or catalytic conditions. Optimization strategies include:

- Temperature control : Reflux in polar aprotic solvents (e.g., THF or acetic acid) improves reaction rates .

- Catalyst selection : Ionic liquids or acid catalysts (e.g., H₂SO₄) enhance regioselectivity and reduce side products .

- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C3 of phenylamino, methyl at C5 of thiazole) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~318 g/mol) and detect isotopic patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve byproducts .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Initial screening should focus on:

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify binding affinity .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Replace the 3-nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects .

- Scaffold hopping : Synthesize analogs with triazole or isoxazole cores to compare potency .

- Pharmacokinetic profiling : LogP measurements (shake-flask method) and metabolic stability in liver microsomes guide lead optimization .

Q. What computational strategies can predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2 or EGFR kinases) to identify key interactions (e.g., H-bonding with nitro group) .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

- QSAR models : Train regression models on bioactivity data to prioritize synthetic targets .

Q. How can contradictory data in biological assays (e.g., high in vitro vs. low in vivo activity) be resolved?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .

- Metabolite identification : LC-MS/MS to detect rapid hepatic clearance or unstable intermediates .

- Dose-response refinement : Adjust dosing regimens in animal models based on pharmacokinetic parameters (t₁/₂, Cmax) .

Q. What advanced spectroscopic techniques elucidate its reactivity in catalytic applications?

- Methodological Answer :

- In situ FTIR : Monitor real-time reaction intermediates (e.g., nitro reduction to amine) .

- X-ray crystallography : Resolve solid-state conformation to inform catalyst design .

- EPR spectroscopy : Detect radical intermediates in oxidation/reduction pathways .

Methodological Notes for Cross-Disciplinary Research

- Hybrid experimental-computational workflows : Integrate reaction path searches (via quantum chemical calculations) with high-throughput screening to accelerate discovery .

- Data contradiction protocols : Apply factorial design (e.g., Taguchi method) to isolate variables causing reproducibility issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.